molecular formula C16H25N3O3 B2381031 Tert-butyl 4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate CAS No. 2379976-87-9

Tert-butyl 4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate

Cat. No.: B2381031
CAS No.: 2379976-87-9
M. Wt: 307.394
InChI Key: ITBPNMPLXFPESQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

Tert-butyl 4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

tert-butyl 4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-12-5-6-14(20)19(17-12)11-13-7-9-18(10-8-13)15(21)22-16(2,3)4/h5-6,13H,7-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBPNMPLXFPESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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